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Compound of Interest

Compound Name: 1-methyl-1H-pyrazol-5-amine

Cat. No.: B016548

Executive Summary

This technical guide provides a detailed overview of the spectral data for pyrazole derivatives,
focusing on the core structure of 1-methyl-1H-pyrazol-5-amine. Due to the limited availability
of public domain spectral data for the unsubstituted 1-methyl-1H-pyrazol-5-amine, this
document presents a comprehensive analysis of a closely related and well-characterized
analogue, 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This illustrative
example serves to inform researchers, scientists, and drug development professionals on the
characteristic spectral features of this important class of heterocyclic compounds. The guide
includes tabulated NMR and IR data, a summary of mass spectrometry fragmentation, detailed
experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

1-methyl-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole ring, a scaffold of
significant interest in medicinal chemistry and drug discovery due to its presence in a wide
range of biologically active compounds. The structural elucidation and characterization of novel
pyrazole derivatives are fundamental to the advancement of pharmaceutical and materials
science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

This guide aims to provide a practical reference for the spectral properties of the 1-methyl-1H-
pyrazol-5-amine core by examining a substituted derivative. The data and protocols presented
herein are compiled from peer-reviewed scientific literature.
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Spectral Data Presentation

The following sections present the spectral data for the illustrative compound, 3-tert-butyl-N-(4-
methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. It is important to note that the chemical shifts,
vibrational frequencies, and mass-to-charge ratios will differ for the unsubstituted 1-methyl-1H-
pyrazol-5-amine due to the absence of the tert-butyl and N-(4-methoxybenzyl) groups.
However, the data provides valuable insight into the expected spectral regions for the pyrazole
core protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The *H and 3C NMR data for 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
are summarized below.

Table 1: *H NMR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-
amine[1]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.28 S 9H C(CHs)3
3.34 brs 1H NH
3.57 S 3H N-CHs
3.81 s 3H O-CHs
4.16 d,J=52Hz 2H N-CH2
5.41 S 1H Pyrazole H-4
6.90 d,J=8.4Hz 2H Aromatic H
7.30 d,J=8.4Hz 2H Aromatic H

Table 2: 13C NMR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-
amine[1]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2021/1/M1196
https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2021/1/M1196
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment

30.6 C(CHs)3

32.3 C(CHs)s3

34.2 N-CHs

50.1 N-CH:

55.4 O-CHs

85.2 Pyrazole C-4

114.2 Aromatic CH

129.4 Aromatic CH

130.9 Aromatic C (quaternary)
148.1 Pyrazole C-5

159.3 Aromatic C (quaternary)
160.7 Pyrazole C-3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-
5-amine are presented below.

Table 3: IR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[1]
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Wavenumber (cm~?) Description of Vibration

3243 N-H stretch

2958, 2863 C-H stretch (aliphatic)

1611 C=N stretch (pyrazole ring)

1558, 1506 C=C stretch (aromatic and pyrazole rings)
1240, 1036 C-O-C stretch (asymmetric and symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For a derivative, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-
yl)methanimine, the molecular ion peak was observed at m/z 242, with the base peak at m/z
227, corresponding to the loss of a methyl group.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data, based on
methodologies reported in the literature.[1]

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The
sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCIs), with
tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported
in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are often recorded on an FTIR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400
cm™i.

Mass Spectrometry
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Mass spectra can be obtained using various ionization techniques. Electron lonization (El) at
70 eV is a common method for generating fragment ions and determining the fragmentation

pattern of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of a synthesized organic compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow from chemical synthesis to structural
confirmation using various spectroscopic techniques.
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Conclusion

This technical guide has provided an overview of the key spectral data and analytical
methodologies relevant to the characterization of 1-methyl-1H-pyrazol-5-amine derivatives.
While the specific data for the unsubstituted parent compound is not readily available, the
analysis of a substituted analogue offers valuable insights for researchers in the field. The
provided experimental protocols and workflow diagram serve as a practical resource for the
spectroscopic analysis of novel pyrazole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b016548?utm_src=pdf-body
https://www.benchchem.com/product/b016548?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2021/1/M1196
https://pdfs.semanticscholar.org/12ee/ba6759cc13689a9b4afc9a9456416ac547a8.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b016548#1-methyl-1h-pyrazol-5-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b016548#1-methyl-1h-pyrazol-5-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b016548#1-methyl-1h-pyrazol-5-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b016548#1-methyl-1h-pyrazol-5-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016548?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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